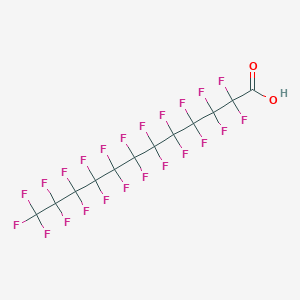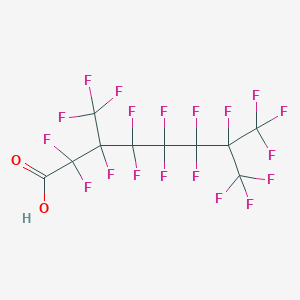
1-联苯-4-基-丙烷-2-酮
概述
描述
科学研究应用
1-Biphenyl-4-yl-propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
安全和危害
作用机制
Target of Action
It is used as a reactant in the preparation of potent inhibitors of metalloproteinases 2 and 9 (mmp-2, mmp-9) . MMPs are enzymes that break down extracellular matrix proteins and play a crucial role in tissue remodeling, embryogenesis, and diseases such as cancer .
Mode of Action
Given its use in the synthesis of mmp inhibitors, it may interact with these enzymes to inhibit their activity . The specific interactions and resulting changes would depend on the final structure of the synthesized inhibitor .
Biochemical Pathways
As a precursor to mmp inhibitors, it may indirectly affect pathways involving extracellular matrix remodeling .
Result of Action
As a reactant in the synthesis of mmp inhibitors, it may contribute to the inhibition of mmp activity, affecting processes such as homeostatic regulation and tumor progression .
生化分析
Biochemical Properties
1-Biphenyl-4-yl-propan-2-one interacts with various biomolecules in biochemical reactions. It is used in the preparation of inhibitors for metalloproteinases 2 and 9 (MMP-2, MMP-9) . These enzymes are involved in various biological processes, including tissue remodeling, inflammation, and tumor invasion .
Cellular Effects
The cellular effects of 1-Biphenyl-4-yl-propan-2-one are primarily related to its role as a reactant in the preparation of MMP-2 and MMP-9 inhibitors . These inhibitors can affect cell function by modulating the activity of MMPs, which are involved in the degradation of extracellular matrix components and play a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Biphenyl-4-yl-propan-2-one contributes to the formation of MMP inhibitors . These inhibitors can bind to the active sites of MMPs, preventing them from degrading extracellular matrix components . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
1-Biphenyl-4-yl-propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5-C6H5+CH3CH2COClAlCl3C6H5-C6H4-COCH2CH3+HCl
Industrial Production Methods
Industrial production of 1-Biphenyl-4-yl-propan-2-one typically involves large-scale Friedel-Crafts acylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
化学反应分析
Types of Reactions
1-Biphenyl-4-yl-propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: 1-Biphenyl-4-yl-propan-2-ol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-2-one: A fluorinated derivative with similar structural features but different electronic properties.
1-(4-Phenylphenyl)acetone: A related compound with an acetone group instead of a propan-2-one group.
属性
IUPAC Name |
1-(4-phenylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWRGYQYQRUKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277056 | |
| Record name | 1-biphenyl-4-yl-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5333-01-7 | |
| Record name | NSC587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-biphenyl-4-yl-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)







![Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]-](/img/structure/B106140.png)

